2,2'-Dibromopropiophenone
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Overview
Description
2,2’-Dibromopropiophenone is an organic compound characterized by the presence of two bromine atoms attached to a propiophenone structure. It is a crystalline solid that ranges in color from white to light orange and is known for its volatility at room temperature. This compound is insoluble in water but can dissolve in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Dibromopropiophenone can be synthesized through the bromination of propiophenone. One common method involves the reaction of propiophenone with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically takes place under acidic conditions and requires an appropriate solvent to facilitate the process .
Industrial Production Methods
Industrial production of 2,2’-Dibromopropiophenone often involves large-scale bromination reactions using similar methods as described above. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-Dibromopropiophenone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Elimination Reactions: It can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, often in an aqueous or alcoholic medium.
Elimination Reactions: Typically involve strong bases such as sodium ethoxide or potassium tert-butoxide.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, using sodium hydroxide can yield hydroxy derivatives.
Elimination Reactions: These reactions typically produce alkenes as the major products.
Scientific Research Applications
2,2’-Dibromopropiophenone has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of medicinal compounds with potential therapeutic effects.
Industry: In industrial settings, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-Dibromopropiophenone involves its reactivity in nucleophilic substitution reactionsThis reactivity facilitates the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic structures .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromopropiophenone
- 4’-Bromopropiophenone
- 2,4-Dibromopropiophenone
Comparison
2,2’-Dibromopropiophenone is unique due to the presence of two bromine atoms on the propiophenone structure, which enhances its reactivity compared to its mono-brominated counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for more diverse chemical transformations .
Properties
IUPAC Name |
2-bromo-1-(2-bromophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHMZCFWXKPMMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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